molecular formula C15H21NO3 B14835723 5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide CAS No. 1243282-08-7

5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide

Cat. No.: B14835723
CAS No.: 1243282-08-7
M. Wt: 263.33 g/mol
InChI Key: COFIHFMQYXNNQJ-UHFFFAOYSA-N
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Description

5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and an N-methylbenzamide moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:

    Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid catalyst.

    Introduction of the cyclopropoxy group: This step involves the reaction of cyclopropyl alcohol with a suitable reagent to form the cyclopropoxy group.

    Formation of the N-methylbenzamide moiety: This can be synthesized by reacting methylamine with benzoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It can interact with specific receptors on the cell surface or within the cell, leading to a biological response.

    Modulating enzyme activity: It can inhibit or activate enzymes involved in various biochemical pathways.

    Altering gene expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butoxy-2-cyclopropoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Properties

CAS No.

1243282-08-7

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-cyclopropyloxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-11-7-8-13(18-10-5-6-10)12(9-11)14(17)16-4/h7-10H,5-6H2,1-4H3,(H,16,17)

InChI Key

COFIHFMQYXNNQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)OC2CC2)C(=O)NC

Origin of Product

United States

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